Bis(2-aminoethyl) decyl phosphate
Description
Historical Context and Evolution of Phosphate (B84403) Esters and Amine-Functionalized Compounds in Scientific Inquiry
The scientific journey of compounds like Bis(2-aminoethyl) decyl phosphate is built upon long-standing pillars of organic chemistry, namely the study of phosphate esters and amine-functionalized molecules.
The exploration of phosphate esters , organic derivatives of phosphoric acid, dates back to the 19th century. ingentaconnect.com Early investigations into the reaction of alcohols with phosphoric acid laid the groundwork for this field. ingentaconnect.com A significant milestone was the first synthesis of a neutral phosphate ester, triethyl phosphate (TEP), by Voegeli in 1848, which was achieved before the full elucidation of ether formation mechanisms. ingentaconnect.com Subsequent work by chemists, leveraging landmark discoveries in ether synthesis, led to more efficient production methods for various phosphate esters. ingentaconnect.com Throughout the 20th century, the applications of phosphate esters expanded dramatically, finding use as plasticizers, lubricants, hydraulic fluids, and flame retardants. google.commdpi.com
Concurrently, the study of amine-functionalized compounds has been a central theme in chemistry, owing to the prevalence of the amine group in a vast array of biologically active molecules, including amino acids, hormones, and alkaloids. mdpi.com The development of methods for amine functionalization—the process of introducing amine groups into molecules or modifying existing ones—has been crucial for synthetic chemistry. thieme-connect.com Historically, this involved classical reactions, but recent decades have seen a revolution in this area with the advent of advanced catalytic methods. thieme-connect.comacs.org Techniques such as photoredox catalysis now allow for the precise functionalization of C-H bonds to install nitrogen-containing groups under mild conditions, significantly expanding the toolkit for creating complex amine-containing molecules for pharmaceuticals and materials science. acs.org
Contemporary Significance of Organophosphorus Compounds in Specialized Chemical and Biological Research Domains
Organophosphorus compounds, the chemical class to which this compound belongs, are of immense importance in modern chemical and biological research. frontiersin.org Their versatility stems from the unique properties of the phosphorus atom, which can form a variety of stable bonds with carbon, oxygen, and nitrogen. wikipedia.orgtaylorandfrancis.com
In biological and medicinal chemistry , organophosphorus compounds are fundamental. They are integral to life itself, forming the backbone of DNA and RNA and playing a key role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). researchgate.net Synthetic organophosphorus compounds are the basis for a wide range of pharmaceuticals. frontiersin.org For instance, bisphosphonates are a class of drugs used to treat osteoporosis, while other organophosphates serve as antiviral and anticancer agents. wikipedia.orgresearchgate.net Their ability to mimic or inhibit natural phosphate-containing molecules makes them powerful tools for drug design. taylorandfrancis.com
In industrial and agricultural chemistry , organophosphates have had a profound impact. They are widely used as pesticides and herbicides, although concerns about their toxicity have led to stricter regulation and ongoing research into safer alternatives. nih.govpnrjournal.comnih.gov Beyond agriculture, they function as flame retardants in plastics and textiles, plasticizers to improve the flexibility of polymers, and additives in lubricants. mdpi.comfrontiersin.org In materials science, the coordinating ability of the phosphoryl (P=O) group is harnessed for metal extraction and in the development of ligands for catalysis. frontiersin.org
Recent research continues to uncover new applications, driven by the development of more efficient and selective synthetic methods. frontiersin.org The ongoing exploration of organophosphorus chemistry promises further innovations in medicine, materials, and sustainable chemical processes.
Structure
2D Structure
Properties
CAS No. |
85508-14-1 |
|---|---|
Molecular Formula |
C14H33N2O4P |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
InChI Key |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bis 2 Aminoethyl Decyl Phosphate and Analogs
Established Synthetic Pathways for Phosphate (B84403) Esters and Aminoethyl Moieties
The synthesis of compounds like Bis(2-aminoethyl) decyl phosphate relies on fundamental reactions in organic chemistry, primarily esterification and amine functionalization. These established methods provide a robust foundation for creating a variety of structural analogs.
Esterification Reactions of Decyl Alcohol and Phosphoric Acid Derivatives
The formation of the phosphate ester bond is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of an alcohol, in this case, decyl alcohol, with a suitable phosphoric acid derivative. Common phosphorylating agents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). organic-chemistry.orgelpub.ru
The direct esterification of o-phosphoric acid with fatty alcohols like decyl alcohol is also a viable method. google.com This process often requires elevated temperatures, typically between 160°C and 200°C, and may be carried out in the presence of a basic inorganic or organic compound and a water-entraining agent to drive the reaction to completion. google.com The reaction of an alcohol with phosphorus pentoxide often yields a mixture of mono- and dialkyl phosphates. elpub.ruthieme-connect.com The ratio of these products can be influenced by the reaction conditions and the stoichiometry of the reactants. elpub.ru
Another common method involves the reaction of an alcohol with phosphorus oxychloride in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This is followed by hydrolysis to yield the desired dialkyl phosphate. organic-chemistry.org This two-step process is known to produce dialkyl phosphates in good yield and purity. organic-chemistry.org
| Phosphorylating Agent | Alcohol | Typical Conditions | Product(s) |
| o-Phosphoric Acid | Decyl Alcohol | 160-200°C, basic catalyst, water removal | Mono- and/or Di-decyl phosphate |
| Phosphorus Pentoxide | Decyl Alcohol | Varies, often produces a mixture | Mono- and Di-decyl phosphate |
| Phosphorus Oxychloride | Decyl Alcohol | 1. Reaction with alcohol and base (e.g., triethylamine) in a solvent (e.g., toluene). 2. Hydrolysis. | Didecyl phosphate |
Amine Functionalization Approaches with 2-Aminoethyl Moieties
The introduction of the 2-aminoethyl groups is another key synthetic transformation. One straightforward approach is the reaction of a pre-formed phosphate ester containing a suitable leaving group with 2-aminoethanol.
Alternatively, a method for producing 2-aminoethyl phosphate involves the direct reaction of 2-aminoethanol with orthophosphoric acid. google.com This reaction is typically carried out by first evaporating the water from an aqueous mixture of the reactants at a temperature not exceeding 110°C, followed by heating to 150-210°C under reduced pressure to remove the water of reaction. google.com
For the synthesis of this compound, a plausible route would involve the reaction of a decyl phosphate derivative with a protected 2-aminoethanol, followed by deprotection. The use of protecting groups for the amine functionality is crucial to prevent unwanted side reactions. The 2-benzamidoethyl group has been explored as a protecting group for phosphate moieties in oligonucleotide synthesis, suggesting its potential applicability in this context. researchgate.net
Multistep Synthesis Strategies for Specific Structural Analogs
The creation of specific structural analogs of this compound often necessitates multistep synthetic sequences. For instance, the synthesis of unsymmetrical phosphate triesters can be achieved through a selective three-step substitution transesterification starting from tris(2,2,2-trifluoroethyl) phosphate. organic-chemistry.org This allows for the sequential introduction of different alcohol moieties.
In the context of producing analogs with varied alkyl chains or modifications to the aminoethyl group, a modular approach is often employed. This could involve synthesizing a common phosphate intermediate, which is then reacted with different functionalized alcohols or amines. The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, is a powerful tool for the synthesis of α-aminoalkylphosphonates, which are structurally related to the target compound. researchgate.netnih.gov
Advanced Synthetic Techniques and Innovations
Recent advances in synthetic chemistry offer more precise and sustainable methods for the synthesis of phosphate esters and their derivatives.
Chemo-selective and Regio-selective Synthesis Strategies
Achieving chemo- and regio-selectivity is a significant challenge in the synthesis of complex molecules with multiple functional groups. Nature provides excellent examples of selective phosphorylation, and synthetic chemists strive to emulate this efficiency. rsc.org Peptide catalysts have been shown to achieve site-selective phosphorylation of primary hydroxyl groups in complex natural products. rsc.org
For the synthesis of enol phosphate esters, regio- and stereoselective iodo(III)functionalization of alkynes has been developed. sgitolab.comacs.org While not directly applicable to the synthesis of saturated alkyl phosphates, this highlights the ongoing development of selective phosphorylation methods. Metal-free chemo-selective bisphosphorylation of carboxylic acids has also been reported, providing a novel route to organophosphorus compounds with high selectivity. nih.gov These advanced strategies could potentially be adapted for the selective phosphorylation of diols or polyols containing a decyl chain, followed by functionalization with aminoethyl groups.
Sustainable Chemistry Approaches in Phosphate Ester Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phosphate esters to reduce the environmental impact of chemical processes. One approach is the use of less hazardous reagents. For example, research has focused on replacing phosphorus chlorides, such as POCl₃, with greener alternatives like phosphorus pentoxide. thieme-connect.com Microwave-assisted synthesis has also been explored for the esterification of alkyl phosphoric ester-acids, offering a more energy-efficient method. thieme-connect.com
The development of catalytic systems that are efficient and recyclable is another key aspect of sustainable synthesis. For instance, phosphoric acid itself has been used as a catalyst for the acylation of alcohols with acid anhydrides, offering a simple and inexpensive method for ester formation. nih.gov Furthermore, there is a growing interest in developing synthetic routes that avoid the use of white phosphorus, a hazardous starting material in industrial phosphorus chemistry, and instead utilize phosphoric acid as a key intermediate. nih.gov The use of phosphate esters as coating materials for recyclable paper also points to the development of sustainable applications for these compounds. researchgate.net
Post-Synthetic Functionalization and Derivatization
The distinct reactivity of the amino groups and the phosphate anchor in this compound allows for a range of post-synthetic modifications. These modifications can tailor the molecule's properties for specific applications, such as chelation, bioconjugation, and surface engineering.
Modification of Amino Groups for Chelating Ligand Development and Bio-conjugation
The primary amino groups of this compound are prime targets for chemical modification to introduce new functionalities. These groups can be readily reacted with a variety of reagents to develop chelating ligands or to conjugate the molecule to biomolecules.
Chelating Ligand Development:
The amino groups can be functionalized to create ligands capable of binding metal ions. For example, the introduction of carboxylate or phosphonate (B1237965) groups to the amino nitrogen can create powerful chelating agents. Aminophosphonates, which are structurally related to the amino-phosphate moiety of the target molecule, are known for their metal-binding abilities. researchgate.net The synthesis of such derivatives often involves reactions with aldehydes and phosphorous acid (in the case of phosphonates) or with halo-carboxylic acids. The resulting multidentate ligands can form stable complexes with a variety of metal ions, with potential applications in catalysis, sensing, or as contrast agents for medical imaging. Amino acids themselves are effective chelating ligands for metals like platinum. researchgate.netacs.orgnih.govnih.gov
| Chelating Moiety | Potential Metal Ions | Synthetic Approach |
| Carboxymethyl | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Reaction with bromoacetic acid |
| Phosphonomethyl | Lanthanides, transition metals | Reaction with formaldehyde (B43269) and phosphorous acid |
| Pyridyl | Transition metals (e.g., Fe²⁺/³⁺, Ru²⁺/³⁺) | Reaction with 2-formylpyridine followed by reduction |
Bio-conjugation:
The amino groups provide a convenient handle for covalent attachment to biomolecules such as proteins, peptides, and nucleic acids. biosyn.com Common bioconjugation strategies that can be employed include: wikipedia.orgbiosyn.comrsc.org
Amide bond formation: The amino groups can be acylated using activated esters (e.g., N-hydroxysuccinimide esters) or by using coupling agents like carbodiimides to react with carboxylic acids on biomolecules. nih.gov
Reductive amination: Reaction with aldehydes or ketones on a biomolecule, followed by reduction with a mild reducing agent like sodium cyanoborohydride, forms a stable secondary amine linkage. frontiersin.org
Thiol-maleimide coupling: While not a direct reaction of the amine, the amino group can be functionalized with a maleimide (B117702) group, which can then react specifically with thiol groups (cysteine residues) on proteins. nih.gov
These conjugation methods allow for the attachment of the decyl phosphate moiety to biological systems, which could be used to anchor proteins to surfaces or to enhance the cellular uptake of drugs.
Surface Modification Techniques Utilizing Phosphate Anchors
The phosphate group of this compound serves as a robust anchor for modifying the surfaces of a wide range of materials, particularly metal oxides. ethz.ch This is due to the strong interaction between the phosphate headgroup and the metal oxide surface, which can involve the formation of covalent P-O-M bonds. mdpi.comresearchgate.net This allows for the creation of self-assembled monolayers (SAMs) that can tailor the surface properties of materials for various applications. rsc.org
Mechanism of Surface Anchoring:
The binding of the phosphate group to a metal oxide surface is a well-established phenomenon. The process typically involves the coordination of the phosphoryl oxygen to the surface, followed by condensation with surface hydroxyl groups to form strong, covalent bonds. ethz.ch This robust anchoring makes phosphate-based modifiers particularly suitable for creating stable and durable surface coatings.
Applications in Biomaterials and Beyond:
The ability to functionalize surfaces with this compound or its analogs has significant implications for the development of advanced biomaterials. biotechkiosk.comnih.gov For example, modifying the surface of a metallic implant with a layer of this compound could introduce amino groups that can then be used to immobilize bioactive molecules, such as peptides or growth factors, to promote tissue integration. nih.gov The decyl chain would form a hydrophobic layer that could influence protein adsorption and cellular interactions.
The table below summarizes the types of surfaces that can be modified and the potential applications of such modifications.
| Substrate Material | Surface Property Modification | Potential Applications |
| Titanium Oxide (TiO₂) | Introduction of amino groups, altered wettability | Improved osseointegration of dental and orthopedic implants, biosensors |
| Iron Oxide (Fe₂O₃/Fe₃O₄) | Biocompatible coating, drug loading | Targeted drug delivery, magnetic resonance imaging (MRI) contrast agents |
| Aluminum Oxide (Al₂O₃) | Altered surface energy, lubrication | Improved performance of electronic devices, wear-resistant coatings |
| Glass and Silica | Functionalization for further reactions | Chromatographic supports, microfluidic devices |
Advanced Spectroscopic and Analytical Characterization of Bis 2 Aminoethyl Decyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Bis(2-aminoethyl) decyl phosphate (B84403). By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides atom-level connectivity and conformational details.
Proton (¹H) NMR Analysis of Organic Moieties
Proton (¹H) NMR spectroscopy is used to identify the various organic fragments within the molecule by analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals of the proton signals. The spectrum would reveal distinct signals corresponding to the protons of the decyl alkyl chain and the two aminoethyl groups.
The protons on the decyl chain would appear as a series of overlapping multiplets in the upfield region of the spectrum, characteristic of a long alkyl chain. The terminal methyl (CH₃) group would typically present as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to it would show more complex splitting. The methylene group attached to the phosphate ester oxygen (RO-CH₂-) would be shifted further downfield due to the deshielding effect of the electronegative oxygen atom.
The protons of the two equivalent aminoethyl groups (-OCH₂CH₂NH₂) would give rise to two distinct signals. The methylene protons adjacent to the phosphate oxygen (-O-CH₂-) would appear as a multiplet at a lower field than the methylene protons adjacent to the amino group (-CH₂-NH₂). The protons of the primary amine (NH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for Bis(2-aminoethyl) decyl phosphate Predicted data based on the analysis of similar structures like α,ω-Bis(3-aminopropyl)-polydimethylsiloxane and Bis(2-ethylhexyl) phosphate. chemicalbook.comresearchgate.net
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |
| a | CH₃- (decyl) | ~0.8-0.9 | Triplet |
| b | -(CH₂)₈- (decyl) | ~1.2-1.4 | Multiplet |
| c | -CH₂-CH₂-O-P | ~1.5-1.7 | Multiplet |
| d | -P-O-CH₂- (decyl) | ~3.8-4.1 | Multiplet |
| e | -P-O-CH₂- (aminoethyl) | ~3.9-4.2 | Multiplet |
| f | -CH₂-NH₂ (aminoethyl) | ~2.9-3.2 | Multiplet |
| g | -NH₂ | Variable (broad) | Singlet |
Carbon-13 (¹³C) NMR for Backbone and Alkyl Chain Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each chemically non-equivalent carbon atom.
The ten carbon atoms of the decyl chain would produce a series of signals in the upfield region (~14-32 ppm). The carbon of the terminal methyl group would be the most upfield signal. The carbon atom attached to the phosphate oxygen (C-O-P) would be significantly shifted downfield (~60-70 ppm) and may show coupling to the phosphorus nucleus (²J_CP).
The two carbons of the aminoethyl groups would also be clearly resolved. The carbon adjacent to the phosphate oxygen (-O-C H₂-) would appear in a region similar to the alpha-carbon of the decyl chain (~60-65 ppm) and would also exhibit coupling to the phosphorus atom. The carbon adjacent to the nitrogen (-C H₂-NH₂) would resonate at a higher field, typically in the range of ~40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on the analysis of similar structures like Bis(2-ethylhexyl) phosphate. chemicalbook.com
| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |
| C10 (decyl) | CH₃- | ~14 |
| C2-C9 (decyl) | -(CH₂)₈- | ~22-32 |
| C1 (decyl) | -CH₂-O-P | ~65-69 |
| Cα (aminoethyl) | -O-CH₂- | ~61-65 |
| Cβ (aminoethyl) | -CH₂-NH₂ | ~40-44 |
Phosphorus-31 (³¹P) NMR for Phosphate Environment Analysis, Including Chemical Shifts and Coupling Constants
Phosphorus-31 (³¹P) NMR is a highly sensitive and specific technique for probing the chemical environment of the phosphorus atom. huji.ac.il Since there is a single phosphorus atom in the molecule, a proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single sharp signal. huji.ac.il
The chemical shift of this signal is indicative of the phosphate ester type. For organic phosphates, the chemical shift typically falls within a well-defined range. trilinkbiotech.comorganicchemistrydata.org The specific shift value for this compound would confirm the presence of a tri-substituted phosphate ester environment. The chemical shift can be influenced by factors such as solvent and pH, particularly due to the presence of basic amino groups which can be protonated. nih.gov
In a proton-coupled ³¹P NMR spectrum, the single phosphorus signal would be split into a complex multiplet due to coupling with protons on the adjacent carbon atoms (the methylene protons of the decyl and aminoethyl groups). The magnitude of the phosphorus-proton coupling constants (typically ²J_PH and ³J_PH) provides valuable structural information. Two-bond couplings (²J_PH) are typically around 20-30 Hz, while three-bond couplings (³J_PH) are smaller, around 5-10 Hz. huji.ac.il
Solid-State Magic Angle Spinning (MAS) NMR for Surface Interaction Characterization
Solid-state NMR (ssNMR) spectroscopy, particularly using the Magic Angle Spinning (MAS) technique, is invaluable for studying the compound in its solid form or when adsorbed onto a surface. nih.gov This is crucial for understanding how this compound molecules pack in the solid state and how they interact with substrates in potential applications.
³¹P MAS NMR can provide information on the local environment of the phosphate group. researchgate.net Changes in the ³¹P chemical shift or the appearance of multiple peaks could indicate different packing arrangements or interactions with surfaces. nih.gov Techniques like Cross-Polarization (CP) MAS can enhance the signal of less abundant nuclei like ¹³C and provide information about the proximity of different molecular groups. Two-dimensional solid-state NMR experiments can further elucidate through-space interactions between different parts of the molecule or between the molecule and a surface. researchgate.netliverpool.ac.uk
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy techniques measure the vibrations of molecular bonds and are excellent for identifying functional groups and probing non-covalent interactions.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. The FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of its different structural components.
Key expected absorption bands include:
P-O-C Stretching: Strong bands in the 1000-1100 cm⁻¹ region are characteristic of the P-O-C ester linkages.
P=O Stretching: A strong absorption band, typically found around 1250-1300 cm⁻¹, corresponds to the phosphoryl group.
C-H Stretching: Sharp bands in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the decyl and aminoethyl groups.
N-H Bending: A medium intensity band around 1600 cm⁻¹ is expected for the scissoring vibration of the primary amine (-NH₂) group.
N-H Stretching: The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300-3500 cm⁻¹ region. These bands can be broad due to hydrogen bonding. nih.govresearchgate.net
Changes in the position and shape of the P=O and N-H bands can provide insights into intermolecular hydrogen bonding, which is a key interaction for this amphiphilic molecule.
Table 3: Characteristic FTIR Absorption Bands for this compound Data based on characteristic infrared group frequencies and analysis of similar phosphate compounds. nih.govresearchgate.netchemicalbook.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |
| N-H Stretch | Amine (NH₂) | 3300 - 3500 | Medium, Broad |
| N-H Bend | Amine (NH₂) | ~1600 | Medium |
| P=O Stretch | Phosphoryl | 1250 - 1300 | Strong |
| P-O-C Stretch | Phosphate Ester | 1000 - 1100 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |
Attenuated Total Reflectance (ATR-FTIR) Spectroscopy for Surface Analysis
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-destructive technique for analyzing the surface of a sample. For this compound, ATR-FTIR can provide a characteristic fingerprint, identifying key functional groups present at the material's interface. The expected spectrum would feature distinct absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes anticipated in an ATR-FTIR spectrum of this compound include:
N-H stretching: Vibrations from the primary amine groups, typically appearing as a broad band in the 3300-3500 cm⁻¹ region.
C-H stretching: Asymmetric and symmetric stretching of the methylene (CH₂) groups in the decyl chain and ethyl bridges, located in the 2850-2960 cm⁻¹ range.
P=O stretching: A strong, prominent band associated with the phosphoryl group, which is characteristic of organophosphates and typically observed between 1200 and 1300 cm⁻¹.
P-O-C stretching: Asymmetric vibrations of the phosphate ester linkages, usually found in the 1000-1100 cm⁻¹ region.
N-H bending: Scissoring vibrations of the amine groups, which occur around 1600 cm⁻¹.
By analyzing the presence, position, and intensity of these peaks, ATR-FTIR confirms the chemical identity of the compound on a surface and can be used to study its interaction with or adsorption onto various substrates.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about the compound's elemental composition and structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for unambiguously determining its elemental formula. For this compound (C₁₄H₃₃N₂O₄P), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. This high level of precision is essential for confirming the identity of the synthesized compound and for identifying it in complex mixtures.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₄H₃₄N₂O₄P⁺ | 325.2250 |
This table presents the calculated theoretical exact masses for the protonated and sodiated adducts of the molecule, which are commonly observed ions in electrospray ionization HRMS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity of tandem MS. In an LC-MS/MS experiment, the parent ion of this compound (e.g., m/z 325.2) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a structural fingerprint of the molecule.
Key fragmentation pathways would likely involve the cleavage of the phosphate ester bonds and the loss of the aminoethyl groups. Analyzing these fragments allows for detailed structural confirmation. For instance, a neutral loss of an aminoethylamine moiety or cleavage of the decyl chain would produce predictable product ions, confirming the connectivity of the different parts of the molecule.
Chromatographic Separation and Analysis for Purity and Mixture Composition
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its composition within a mixture. These methods separate components based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the premier method for separating this compound from impurities and structurally related analogs, such as those with different alkyl chain lengths (e.g., dodecyl or hexadecyl phosphate derivatives). A typical method would employ reversed-phase chromatography.
Table 2: Exemplar HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilane), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |
This table outlines a representative set of starting conditions for an HPLC method. Because the molecule lacks a strong UV chromophore, universal detectors like CAD, ELSD, or MS are preferred for detection and quantification.
This setup allows for the separation of the target compound from starting materials, by-products, and other homologs, enabling accurate purity assessment and quantitative analysis.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. gentaurpdf.com this compound, as an amphiphilic molecule with a hydrophobic decyl tail and a hydrophilic phosphate-amino head group, has the potential to self-assemble into larger aggregates like micelles in aqueous solutions. SEC is the ideal technique to characterize this behavior. By analyzing the compound with SEC, one can distinguish between the monomeric form of the molecule and any higher-order aggregates. The elution profile would show earlier peaks for larger aggregates and later peaks for the smaller, individual monomers, providing critical information about the compound's state in a given solvent system. gentaurpdf.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the material's behavior under thermal stress, providing insights into its stability and decomposition profile.
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition characteristics of a material. For "this compound," TGA helps determine the temperatures at which significant degradation events occur.
Research Findings:
A typical TGA curve for an organophosphate ester would show a stepwise or continuous mass loss as the temperature increases. The onset temperature of decomposition is a key indicator of its thermal stability. For related compounds, such as certain organophosphate pesticides, decomposition can occur at elevated temperatures, producing toxic fumes of phosphorus oxides. wikipedia.org The presence of the decyl chain and aminoethyl groups in "this compound" will influence its decomposition pathway. The initial mass loss may correspond to the loss of the aminoethyl groups, followed by the degradation of the decyl chain at higher temperatures. The final residue would likely consist of a stable phosphate-based material.
Hypothetical TGA Data for this compound:
| Temperature Range (°C) | Mass Loss (%) | Probable Decomposition Pathway |
| 150 - 250 | ~15-25% | Loss of one or both aminoethyl groups. |
| 250 - 400 | ~40-50% | Degradation and volatilization of the decyl hydrocarbon chain. |
| >400 | Remaining | Formation of a stable, inorganic phosphate residue. |
This table presents hypothetical data based on the expected thermal decomposition of similar organophosphate compounds.
Elemental and Compositional Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a compound. This data is essential for verifying the empirical and molecular formula of a newly synthesized or purified substance.
Research Findings:
The theoretical elemental composition of "this compound," with the molecular formula C₁₄H₃₃N₂O₄P, can be precisely calculated. This calculation is based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P).
Theoretical Elemental Composition of this compound (C₁₄H₃₃N₂O₄P):
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 51.85 |
| Hydrogen (H) | 1.008 | 33 | 33.264 | 10.26 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.64 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 19.73 |
| Phosphorus(P) | 30.974 | 1 | 30.974 | 9.55 |
| Total | 324.402 | 100.00 |
Experimental determination of the elemental composition is typically performed using techniques such as combustion analysis for C, H, and N, and other specific methods for O and P. The experimentally determined percentages should closely match the theoretical values to confirm the purity and identity of the compound. Any significant deviation could indicate the presence of impurities or a different chemical structure.
X-ray Diffraction (XRD) for Crystalline Structure and Material Phase Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice. This provides information on the material's phase (crystalline or amorphous), crystal structure, and degree of crystallinity.
Research Findings:
Specific XRD data for "this compound" is not publicly available. However, studies on similar long-chain di-n-alkyl esters of phosphoric acid have shown that these molecules can form well-defined crystalline structures. nih.gov In these structures, the alkyl chains are often in an extended all-trans conformation. nih.gov Given its amphiphilic nature, with a long hydrophobic decyl tail and a polar phosphate-amino headgroup, "this compound" is expected to exhibit some degree of crystallinity, particularly in the solid state.
The XRD pattern of a semi-crystalline sample of "this compound" would likely show sharp Bragg peaks superimposed on a broad amorphous halo. The positions of the sharp peaks are determined by the crystal lattice parameters, while their intensity is related to the arrangement of atoms within the unit cell. The broad halo arises from the disordered, amorphous regions of the material. Analysis of the diffraction pattern can reveal how the molecules pack together, for instance, in lamellar structures, which are common for amphiphilic molecules. The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. intertek.com
Expected XRD Pattern Features for this compound:
| Feature | Description |
| Sharp Peaks | Indicative of crystalline domains within the material. The positions of these peaks would correspond to the repeating distances in the crystal lattice, likely related to the packing of the decyl chains and the arrangement of the polar headgroups. |
| Broad Halo | Suggests the presence of amorphous or disordered regions. This is common in polymeric and amphiphilic materials where complete crystallization is hindered. |
| Lamellar Spacing | A prominent low-angle peak could indicate a layered structure, where the molecules arrange themselves in bilayers with interdigitated or non-interdigitated alkyl chains. The d-spacing of this peak would correspond to the thickness of the molecular layer. |
This table describes expected features based on the analysis of similar amphiphilic compounds.
Capillary Electrophoresis (CE) for Separation and Characterization of Amphiphiles
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It is particularly well-suited for the analysis of charged and amphiphilic molecules like "this compound" due to its high efficiency, short analysis time, and minimal sample consumption. sciex.com
Research Findings:
The amphiphilic nature of "this compound," possessing a hydrophobic decyl tail and a charged phosphate-amino headgroup, makes it an ideal candidate for analysis by CE. The amino groups will be protonated at acidic or neutral pH, giving the molecule a net positive charge and allowing it to migrate in an electric field.
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could also be employed. In MEKC, surfactants are added to the buffer above their critical micelle concentration. sciex.com This creates a pseudo-stationary phase of micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. This would be particularly useful for analyzing "this compound" in the presence of uncharged impurities or for studying its interaction with other surfactants.
The separation efficiency in CE is extremely high, often generating hundreds of thousands of theoretical plates, which allows for the resolution of closely related species. wikipedia.org This makes CE a powerful tool for purity assessment and for studying the aggregation behavior of "this compound" in solution.
Potential CE Application Data:
| Parameter | Typical Conditions |
| Capillary | Fused-silica, 50-75 µm internal diameter, 30-60 cm total length. |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a pH where the amino groups are protonated (e.g., pH 2.5-7). |
| Applied Voltage | 10-30 kV. |
| Detection | Indirect UV detection is common for non-UV-absorbing analytes. Alternatively, derivatization with a UV-active tag could be used for direct detection. Mass spectrometry (CE-MS) would provide structural information. |
| Expected Migration Time | Dependent on the specific conditions, but typically in the range of 2-10 minutes. |
This table outlines typical experimental conditions for the analysis of amphiphilic amines by Capillary Electrophoresis.
Theoretical and Computational Chemistry Studies of Bis 2 Aminoethyl Decyl Phosphate
Molecular Dynamics (MD) Simulations of Compound Behavior in Diverse Environments
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the dynamic behavior of Bis(2-aminoethyl) decyl phosphate (B84403) in various environments.
Simulations of Membrane Interactions and Lipid Bilayer Perturbations
The potential of Bis(2-aminoethyl) decyl phosphate as a component of drug delivery systems necessitates a thorough understanding of its interactions with cell membranes. MD simulations are ideally suited to probe these interactions at an atomistic level. researchgate.netresearchgate.netresearcher.life By simulating a system containing this compound molecules and a model lipid bilayer, researchers can observe the process of membrane insertion, the orientation of the molecule within the bilayer, and its effects on membrane structure and dynamics. nih.govnih.govacs.orgrsc.org
Simulations of analogous cationic amphiphiles have shown that the positively charged amino groups play a critical role in the initial electrostatic attraction to the negatively charged phosphate groups of the lipid headgroups. researchgate.netnih.govacs.org This is followed by the insertion of the hydrophobic decyl tail into the nonpolar core of the bilayer. The extent of this insertion and the resulting perturbation of the lipid bilayer can be quantified through various parameters.
Table 1: Simulated Interaction Parameters of this compound with a Model DPPC Bilayer
| Parameter | Simulated Value | Significance |
| Binding Energy (kcal/mol) | -25.8 | Indicates a strong, spontaneous interaction with the lipid bilayer. |
| Order Parameter (SCD) of Lipid Acyl Chains | 0.75 (average) | A decrease from the pure bilayer value (0.85) suggests a fluidizing effect on the membrane. |
| **Area per Lipid (Ų) ** | 68.5 | An increase from the pure bilayer value (63.0 Ų) indicates membrane expansion upon insertion. |
| Depth of Insertion of Decyl Chain (Å) | 12.3 (from bilayer center) | Shows deep penetration of the hydrophobic tail into the lipid core. |
This table presents hypothetical data based on published simulations of similar cationic amphiphiles and is intended to be illustrative of the types of insights gained from MD simulations.
These simulations can reveal how this compound influences membrane properties such as fluidity and permeability, which are crucial for its function in drug delivery. For instance, a localized increase in membrane fluidity could facilitate the release of an encapsulated drug molecule.
Conformational Analysis in Aqueous and Organic Solvent Systems
The conformation of this compound is highly dependent on its environment. acs.orgchemrxiv.orgchemrxiv.orgnih.gov In an aqueous solution, the hydrophobic decyl tail will tend to fold upon itself to minimize contact with water, while the hydrophilic headgroup remains exposed to the solvent. Conversely, in a nonpolar organic solvent, the molecule is likely to adopt a more extended conformation. MD simulations can map these conformational preferences by calculating the potential energy surface as a function of key dihedral angles.
The flexibility of the decyl chain and the rotational freedom around the phosphate ester bonds allow for a wide range of possible conformations. Understanding these conformational landscapes is essential for predicting how the molecule will behave at interfaces and in different phases. acs.orgchemrxiv.org
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules with a high degree of accuracy. nih.govyoutube.com These methods are invaluable for understanding the fundamental chemical properties of this compound.
Investigation of Reaction Pathways and Activation Energies for Chemical Transformations
One of the key applications of DFT is the elucidation of reaction mechanisms. For this compound, a reaction of significant interest is the hydrolysis of the phosphate ester bond, as this can influence its stability and degradation profile. nih.govacs.orgacs.orgrsc.orgsemanticscholar.org DFT calculations can be used to map the potential energy surface of the hydrolysis reaction, identifying the transition state structures and calculating the activation energies for different proposed mechanisms (e.g., associative vs. dissociative pathways). nih.govacs.orgacs.org
Table 2: Calculated Activation Energies for the Hydrolysis of the P-O Bond in this compound under Different Conditions
| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Neutral pH | Water-mediated associative | 28.5 |
| Acidic pH | Proton-assisted associative | 22.1 |
| Basic pH | Hydroxide-mediated associative | 18.7 |
This table presents hypothetical data based on DFT studies of similar phosphate esters and is for illustrative purposes.
These calculations can predict the conditions under which the compound is most stable and how its degradation might be influenced by environmental factors such as pH.
Electronic Structure and Reactivity Predictions
DFT calculations can also provide a detailed picture of the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govjchemlett.comnih.govmdpi.com This information is crucial for predicting the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential can indicate the sites most susceptible to nucleophilic or electrophilic attack.
The calculated atomic charges can reveal the degree of charge separation within the molecule, which is important for understanding its interactions with other polar molecules and ions. The amino groups are expected to be primary sites for protonation, and DFT can predict the pKa values of these groups, which is critical for understanding its behavior in biological systems. nih.gov
Structure Activity Relationship Sar Investigations of Bis 2 Aminoethyl Decyl Phosphate and Its Derivatives
Design Principles for Modulating Specific Biological and Catalytic Activities
The design of Bis(2-aminoethyl) decyl phosphate (B84403) derivatives for targeted biological and catalytic functions is guided by established principles of medicinal and materials chemistry. The core structure, consisting of a central phosphate group, a lipophilic decyl chain, and two hydrophilic aminoethyl side chains, offers multiple points for modification to fine-tune its activity.
Key design principles include:
Amphiphilicity: The balance between the hydrophobic decyl tail and the hydrophilic aminoethyl head groups is a critical determinant of the molecule's self-assembly properties, membrane interactions, and solubility. Modifying the alkyl chain length or the polarity of the head group can shift this balance, leading to the formation of micelles, vesicles, or other nanostructures with varying critical micelle concentrations (CMCs).
Chelating Moieties: The presence of two aminoethyl groups attached to the phosphate creates a potential chelating site for metal ions. The design of derivatives can focus on enhancing this chelating ability by introducing additional donor atoms or by modifying the spacing and geometry of the existing ones to favor coordination with specific metals.
Biomimicry: The phosphate head group is a common feature in biological molecules like phospholipids (B1166683) and nucleic acids. Derivatives can be designed to mimic these natural structures to either facilitate or inhibit biological processes. For instance, they can be designed as enzyme inhibitors by mimicking the transition state of a substrate.
Correlation of Alkyl Chain Length and Amine Substitution Patterns with Functional Properties
The functional properties of Bis(2-aminoethyl) decyl phosphate and its analogs are strongly correlated with the length of the alkyl chain and the substitution pattern of the amine groups.
Alkyl Chain Length:
The length of the n-decyl chain plays a crucial role in determining the hydrophobic character of the molecule. Variations in chain length have predictable effects on several properties:
Surfactant Properties: Longer alkyl chains generally lead to a lower critical micelle concentration (CMC), meaning that the molecules will self-assemble into micelles at lower concentrations. This is a key parameter for applications in drug delivery and as detergents.
Membrane Permeability: The ability of the molecule to insert into or traverse biological membranes is influenced by the alkyl chain length. Optimal hydrophobicity is often required for efficient membrane interaction.
Biological Activity: In the context of antimicrobial or cytotoxic activity, the alkyl chain length can significantly impact efficacy. Longer chains may enhance disruption of bacterial or cancer cell membranes.
Table 1: Hypothetical Correlation of Alkyl Chain Length with Functional Properties of Bis(2-aminoethyl) Alkyl Phosphates
| Alkyl Chain Length | Predicted Critical Micelle Concentration (CMC) | Predicted Membrane Disruptive Activity |
| Hexyl (C6) | High | Low |
| Octyl (C8) | Moderate | Moderate |
| Decyl (C10) | Target | Target |
| Dodecyl (C12) | Low | High |
| Hexadecyl (C16) | Very Low | Very High |
Amine Substitution Patterns:
Modification of the primary amine groups can dramatically alter the molecule's properties:
Basicity and Nucleophilicity: Substitution on the nitrogen atoms (e.g., methylation, ethylation) will affect their basicity and nucleophilicity. This can influence their catalytic activity in reactions where the amine acts as a base or a nucleophile.
Hydrogen Bonding: Primary amines are excellent hydrogen bond donors and acceptors. Conversion to secondary or tertiary amines reduces the number of N-H bonds, altering the hydrogen bonding capacity and, consequently, interactions with biological targets.
Steric Hindrance: The introduction of bulky substituents on the amine groups can create steric hindrance, which may affect the molecule's ability to bind to a receptor or an active site.
Impact of Phosphate Linkage Modifications on Molecular Function and Interaction Specificity
The phosphate ester linkage is a cornerstone of the molecule's structure and function. Modifications to this linkage can have profound effects on its chemical stability, biological activity, and interaction specificity.
Hydrolytic Stability: The P-O-C bond of the phosphate ester is susceptible to hydrolysis. Replacing the ester oxygen with a sulfur atom to create a phosphorothioate, or with a methylene (B1212753) group to form a phosphonate (B1237965), can significantly increase the molecule's resistance to enzymatic and chemical degradation. This is a common strategy in the design of therapeutic oligonucleotides.
Charge Distribution: The phosphate group is typically negatively charged at physiological pH. Modifications can alter this charge. For instance, replacing a non-bridging oxygen with an alkyl group would neutralize the negative charge, impacting electrostatic interactions with biological macromolecules.
Stereochemistry: The phosphorus atom in a modified phosphate linkage can become a chiral center, leading to the existence of stereoisomers (see section 5.4).
Table 2: Predicted Effects of Phosphate Linkage Modifications on the Properties of this compound Analogs
| Modification | Linkage Type | Predicted Hydrolytic Stability | Predicted Change in Polarity |
| None | Phosphate Ester | Moderate | High |
| Phosphorothioate | P-S-C | High | Slightly Reduced |
| Phosphonate | P-CH2-C | Very High | Reduced |
| Methylphosphonate | P(O)(CH3)-O-C | High | Significantly Reduced |
Stereochemical Considerations and Their Influence on Molecular Recognition
When the phosphorus center or other parts of the molecule are chiral, the resulting stereoisomers can exhibit different biological activities and interaction specificities.
Chirality at Phosphorus: As mentioned, certain modifications of the phosphate group can render the phosphorus atom chiral. The R and S enantiomers can have different affinities for chiral binding sites on enzymes or receptors. This is because the three-dimensional arrangement of substituents around the phosphorus atom will dictate how the molecule fits into a binding pocket. For example, in the case of organophosphorus inhibitors of acetylcholinesterase, one enantiomer is often significantly more potent than the other.
The separation and characterization of individual stereoisomers are often necessary to fully understand the structure-activity relationship and to develop more specific and potent agents.
SAR in the Context of Metal Complexation and Coordination Chemistry
The bis(2-aminoethyl) moiety provides a bidentate N,N-donor ligand framework for the coordination of metal ions. The phosphate group can also participate in coordination, potentially leading to tridentate or bridging coordination modes.
Influence of Alkyl Chain: The decyl chain, while not directly involved in coordination, can influence the properties of the resulting metal complexes. Its steric bulk can affect the coordination geometry and the accessibility of the metal center to other ligands or substrates. The hydrophobic nature of the chain can also be exploited to create amphiphilic metal complexes that can embed in membranes or form metallo-micelles.
Role of Amine Substituents: The nature of the amine groups is critical for metal binding. Primary amines are good donors for a variety of metal ions. The coordination strength and the stability of the resulting complexes can be tuned by altering the basicity of the amines.
Phosphate Group Participation: The oxygen atoms of the phosphate group can act as donors, particularly for hard metal ions. The coordination mode will depend on the nature of the metal and the other ligands present.
The study of the coordination chemistry of this compound and its derivatives is crucial for developing new catalysts, imaging agents, and metal-based therapeutics.
Interactions of Bis 2 Aminoethyl Decyl Phosphate with Biological and Supramolecular Systems
Membrane Interaction Mechanisms
The dual chemical nature of Bis(2-aminoethyl) decyl phosphate (B84403) dictates its interaction with the lipid bilayers that form the basis of all cellular membranes. Its behavior is analogous to other amphiphiles, which can self-assemble into complex structures and integrate into lipid environments.
Liposome and Vesicle Formation Properties for Model Membrane Systems
Amphiphilic molecules like Bis(2-aminoethyl) decyl phosphate have the inherent ability to self-assemble in aqueous solutions to minimize the unfavorable interaction between their hydrophobic tails and water. This process can lead to the formation of various supramolecular structures, including micelles, liposomes, and vesicles. Vesicle fusion is a common method for creating supported lipid bilayers (SLBs), which are effective models for studying cell membranes. nih.gov The formation of these model systems is a complex and sensitive process, often requiring specific experimental conditions to induce the necessary vesicle rupture and spreading. nih.gov
Given the defined hydrophobic decyl chain and hydrophilic aminoethyl phosphate head group of this compound, it is expected to participate in and facilitate the formation of liposomes and vesicles. ontosight.ai Its structure is comparable to other synthetic phospholipids (B1166683) and surfactants used in the creation of these model membrane systems. The process of forming a stable supported lipid bilayer from vesicles typically involves stages of vesicle adhesion to a substrate, crowding, rupture, and the subsequent spreading and coalescence of lipid patches to form a complete bilayer. nih.gov
Direct Interaction with Model Lipid Bilayers and Cellular Membranes
The amphiphilic character of this compound allows it to readily integrate into lipid bilayers. Research on analogous compounds with different alkyl chain lengths, such as bis(2-aminoethyl) octyl phosphate and bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate, demonstrates that these molecules can insert themselves into cellular membranes. This interaction is driven by the hydrophobic effect, where the decyl tail seeks to embed itself within the non-polar acyl chain region of the membrane, away from the aqueous environment. Concurrently, the charged aminoethyl phosphate head group can engage in electrostatic and hydrogen-bonding interactions with the polar head groups of the membrane phospholipids and the surrounding water.
Studies on similar organic salts have shown that lipophilicity is a key factor in membrane interactions, with more hydrophobic molecules showing a greater tendency to perturb membrane structure. nih.gov The final orientation and folding of proteins within a membrane are influenced by the properties of the lipid bilayer itself. nih.gov The interactions can range from non-specific solvation of transmembrane domains to highly specific binding between a protein and a particular lipid species. nih.gov
Influence on Membrane Fluidity, Permeability, and Curvature in Model Systems
Once integrated into a lipid bilayer, this compound can modulate the physical properties of the membrane. The insertion of foreign molecules disrupts the ordered packing of the native phospholipids. Research on the related compound bis(2-aminoethyl) octyl phosphate indicates that it can alter membrane fluidity and permeability.
Permeability: Changes in lipid packing and fluidity directly impact the membrane's permeability to ions and small molecules. The disruption caused by the inserted amphiphile can increase the passive diffusion of substances across the bilayer. The permeability of lipid bilayers to phosphate itself is generally low, in the range of 10⁻¹² to 10⁻¹³ cm s⁻¹, and the permeation of charged amino acids is thought to be controlled more by transient defects in the bilayer than by partition coefficients. nih.gov
Curvature: The molecular shape of an amphiphile influences membrane curvature. While specific data on this compound is not available, lipids that are non-bilayer-prone can be crucial for certain cellular processes and for stabilizing membrane proteins. nih.gov The introduction of this compound could locally alter membrane curvature, which is an important factor in cellular processes like endocytosis and vesicle trafficking.
Table 1: Predicted Influence of Bis(2-aminoethyl) alkyl phosphates on Membrane Properties
| Compound | Alkyl Chain | Relative Hydrophobicity | Predicted Effect on Fluidity | Predicted Effect on Permeability |
| Bis(2-aminoethyl) octyl phosphate | C8 | Lower | Moderate Increase | Moderate Increase |
| This compound | C10 | Intermediate | Significant Increase | Significant Increase |
| Bis(2-aminoethyl) dodecyl phosphate | C12 | Higher | High Increase | High Increase |
This table is based on general principles of lipid-bilayer interactions, where longer alkyl chains generally lead to greater disruption of membrane packing and thus increased fluidity and permeability.
Mechanisms of Protein-Amphiphile Interactions within Membrane Contexts
The interaction between membrane proteins and their surrounding lipid environment is crucial for the protein's stability, structure, and function. nih.govnih.gov Amphiphiles like this compound can replace native lipids in solvating the hydrophobic transmembrane domains of these proteins. researchgate.net The stability of a membrane protein is critically determined by factors such as the hydrophobic thickness of the surrounding amphiphilic assembly. nih.gov The interaction is a two-way street; the lipid environment regulates protein function, and the proteins, in turn, organize their local lipid environment, creating a "functional paralipidome". nih.gov In crystallization studies, amphiphiles form diverse and complex structures around the protein, which are essential for forming well-ordered crystals. nih.gov
Role in Cholesterol Transport and Lipid Regulation in Cellular Models
Cholesterol is a vital component of mammalian cell membranes, where it modulates fluidity and participates in the formation of lipid rafts. Specific and stereospecific interactions between phospholipids and cholesterol are known to occur within the bilayer. nih.gov While there is no direct evidence detailing the role of this compound in cholesterol transport, its nature as a membrane-active amphiphile suggests it could influence the distribution and local concentration of cholesterol. By altering the packing and fluidity of the membrane, it could indirectly affect the formation of cholesterol-rich domains and the function of proteins that depend on these domains, such as caveolin. nih.gov
Protein and Enzyme Interactions
Beyond its role in membrane structure, the phosphate and amino moieties of this compound can directly interact with proteins and enzymes. The phosphate group can engage in significant electrostatic interactions, particularly with positively charged amino acid residues.
The interaction between phosphate groups and the guanidinium (B1211019) side chain of arginine is known to be remarkably strong and stable, sometimes described as "covalent-like". nih.govnih.gov This strong attraction is a key mechanism in many protein-protein and protein-DNA interactions. nih.govresearchgate.net Therefore, this compound could bind with high affinity to proteins that have arginine-rich surface domains. Lysine, another positively charged residue, also interacts with phosphates, though the interaction is considerably weaker than with arginine. nih.govresearchgate.net
In the context of enzymes, studies with alkaline phosphatase show that the binding of inorganic phosphate to the active site induces small but measurable structural changes in the enzyme's peptide backbone. nih.gov This suggests that this compound could act as a substrate, inhibitor, or modulator for phosphate-binding enzymes by interacting with their active sites. The presence of the two aminoethyl groups provides additional potential for hydrogen bonding and electrostatic interactions, which could influence the specificity and nature of the protein binding.
Table 2: Potential Molecular Interactions with Protein Residues
| Functional Group of Amphiphile | Interacting Amino Acid Residue | Type of Interaction | Relative Strength |
| Phosphate (PO₄³⁻) | Arginine | Electrostatic, Hydrogen Bonding | Very Strong nih.govnih.gov |
| Phosphate (PO₄³⁻) | Lysine | Electrostatic | Moderate nih.gov |
| Phosphate (PO₄³⁻) | Serine (phosphorylated) | Electrostatic | Strong nih.gov |
| Amino (NH₃⁺) | Aspartate, Glutamate (B1630785) | Electrostatic | Moderate |
| Decyl Chain (C₁₀H₂₁) | Leucine, Isoleucine, Valine | Hydrophobic | Variable |
Binding Affinity Studies with Relevant Proteins in Solution and Membrane Environments
Direct experimental data on the binding affinity of this compound with specific proteins is limited. However, insights can be drawn from studies on structurally related compounds, such as n-decyl phosphate. Research on the interaction between potassium n-decyl phosphate and bovine serum albumin (BSA) has shown that the phosphate ions bind to the protein, initially to the C-terminal part and subsequently to the more compact N-terminal region. This binding is an exothermic process and leads to conformational changes in the protein.
Furthermore, the presence of both a phosphate group and amino groups in this compound suggests the potential for specific interactions with proteins. The phosphate moiety can engage in electrostatic interactions and hydrogen bonding with positively charged amino acid residues like arginine and lysine. Studies on the interactions between arginine and polyphosphates have highlighted the importance of these specific attractive forces in regulating protein solution properties and influencing their conformational ensemble. nih.govnih.gov The amino groups of this compound can also participate in hydrogen bonding and electrostatic interactions with negatively charged residues such as aspartate and glutamate on protein surfaces.
In membrane environments, the amphiphilic character of this compound would likely lead to its partitioning into the lipid bilayer. This insertion could modulate the structure and function of integral and peripheral membrane proteins. While direct studies are not available, research on other amphiphilic molecules has shown that they can influence membrane protein activity by altering the physical properties of the membrane, such as thickness and curvature, or by binding directly to the protein at the lipid-protein interface.
Table 1: Potential Protein Interaction Sites for this compound
| Functional Group of Compound | Potential Interacting Amino Acid Residues | Type of Interaction |
| Phosphate Group | Arginine, Lysine, Histidine | Electrostatic, Hydrogen Bonding |
| Aminoethyl Groups | Aspartic Acid, Glutamic Acid | Electrostatic, Hydrogen Bonding |
| Decyl Chain | Hydrophobic pockets/domains | Hydrophobic Interactions |
Modulation of Enzyme Activity, with a Focus on Phosphate Diester Cleavage
There is a lack of direct studies investigating the modulation of enzyme activity by this compound, particularly concerning the cleavage of phosphate diester bonds. However, the structure of the compound suggests it could potentially interact with enzymes that process phosphate-containing substrates, such as phosphodiesterases.
Phosphodiesterases are a class of enzymes that cleave phosphodiester bonds, which are crucial in nucleic acids and various signaling molecules. idtdna.comwikipedia.org The stability of these bonds is exceptionally high, and their enzymatic hydrolysis is a fundamental biological process. nih.gov The this compound molecule itself contains phosphate ester linkages. It is conceivable that it could act as a substrate, an inhibitor, or a modulator of phosphodiesterases. Its ability to mimic a portion of a natural substrate could allow it to bind to the active site of these enzymes.
For instance, the phosphate group could be recognized by the enzyme's active site, while the decyl chain and aminoethyl groups could influence binding affinity and specificity. Depending on the specific enzyme and the binding mode, this interaction could either lead to the cleavage of the compound or inhibit the enzyme's ability to process its natural substrates. Research on other organophosphate compounds has shown that they can act as inhibitors of various enzymes, often through covalent modification of active site residues.
Coordination with Metal Ions in Biological Contexts and Their Impact on Protein Function
The coordination of metal ions is crucial for the structure and function of many proteins. nih.gov this compound possesses functional groups—the phosphate and amino moieties—that are known to coordinate with metal ions. wikipedia.org The phosphate group can act as a mono- or bidentate ligand for various metal ions, while the amino groups can also participate in coordination.
The formation of a complex between this compound and a metal ion could have significant implications for protein function in several ways:
Direct Modulation of Metalloenzymes: If the compound binds to a metal ion that is a cofactor in an enzyme's active site, it could either inhibit or enhance the enzyme's catalytic activity.
Altering Protein Structure: The coordination of a metal ion by the compound could induce conformational changes in a protein to which it is bound, thereby allosterically modulating its function.
Facilitating Protein-Protein Interactions: A metal-complexed form of the compound could act as a bridge, mediating interactions between different proteins.
While no studies have specifically investigated the coordination of metal ions by this compound in a biological context, the known chemistry of aminophosphonates and their metal complexes suggests that this is a plausible and potentially significant area of interaction. nih.gov
Nucleic Acid Interactions
Binding to DNA and RNA Structures and Their Characterization
Specific studies detailing the binding of this compound to DNA and RNA are not available in the current literature. However, the chemical structure of the compound provides a basis for predicting potential interactions. The positively charged aminoethyl groups at physiological pH would be expected to interact electrostatically with the negatively charged phosphate backbone of nucleic acids. wikipedia.org This type of interaction is a common feature of cationic lipids and other molecules that bind to DNA and RNA. nih.gov
Influence on Nucleic Acid Conformation and Stability
The binding of ligands can significantly alter the conformation and stability of DNA and RNA. Electrostatic interactions with the phosphate backbone can neutralize the negative charges, leading to the condensation of DNA. The intercalation of hydrophobic moieties can cause local distortions in the helical structure, such as unwinding or bending.
Given the potential for both electrostatic and hydrophobic interactions, it is plausible that this compound could influence the conformation of nucleic acids. For instance, its binding could induce a transition from the canonical B-form DNA to other conformations like the A- or Z-form. Such conformational changes can have profound biological consequences, affecting processes like transcription and replication. The stability of the nucleic acid duplex could also be affected, with the potential for either stabilization or destabilization depending on the specific nature of the interaction.
Cellular Interaction Mechanisms (Excluding Clinical Human Data)
The amphiphilic structure of this compound strongly suggests that it would interact with cellular membranes. As a cationic lipid-like molecule, its primary mode of cellular uptake is likely to be endocytosis. nih.govrug.nl Cationic lipids are known to form complexes (lipoplexes) with negatively charged macromolecules like nucleic acids, and these complexes are then internalized by cells. nih.gov
The process of cellular uptake for such molecules generally involves:
Adsorption to the Cell Surface: The positively charged head groups of the molecule would interact with the negatively charged proteoglycans on the cell surface.
Endocytosis: The cell membrane would then invaginate to engulf the molecule or its complex, forming an endosome.
Endosomal Escape: For the molecule to exert its effect within the cytoplasm, it must escape from the endosome before it fuses with a lysosome, where it would be degraded. The "proton sponge" effect, where the amino groups buffer the endosomal pH leading to osmotic swelling and rupture, is a possible mechanism for endosomal escape.
Modulation of Intracellular Signaling Pathways in Cell Lines
The ability of exogenous phosphorylated molecules to influence intracellular signaling cascades is a subject of intense investigation. Extracellular phosphates have been shown to act as signaling molecules, capable of modulating various cellular functions. ontosight.aichemsrc.com This signaling is often mediated through interactions with cell surface receptors and transporters, which in turn can trigger downstream pathways. ontosight.aichemsrc.com
Specifically, increased extracellular phosphate concentrations can activate the Raf/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway in several mammalian cell lines. ontosight.aichemsrc.com This activation can be initiated through interactions with fibroblast growth factor receptors (FGFR) and type III sodium-phosphate cotransporters (PiT-1). ontosight.ai The subsequent phosphorylation of downstream targets like FGF receptor substrate 2α (FRS2α) propagates the signal, leading to the regulation of gene expression through transcription factors such as activator protein 1 (AP1) and early growth response 1 (Egr1). ontosight.ai
While no specific studies have detailed the direct effects of this compound on these pathways, its structural characteristics—a phosphate head group and a lipid-soluble decyl tail—suggest it could potentially interact with cell membranes and membrane-associated proteins. ontosight.ai The amphiphilic nature of this compound might facilitate its insertion into the plasma membrane, where the phosphate group could interact with signaling complexes. ontosight.ai
Furthermore, the interplay between lipids and receptor phosphorylation is known to be a critical factor in modulating signaling. Acidic lipids in the cell membrane can influence the conformation of G protein-coupled receptors (GPCRs) and their interaction with arrestins, thereby steering intracellular signaling. nih.govresearchgate.net The presence of a molecule like this compound could theoretically alter the local lipid environment of the membrane, which in turn could modulate the phosphorylation state and activity of membrane receptors and associated signaling proteins. nih.gov However, without direct experimental evidence, the specific signaling pathways modulated by this compound remain a matter of speculation.
Induction of Apoptotic Pathways in In Vitro Model Systems
Research into the pro-apoptotic potential of related organophosphate compounds provides a framework for understanding how this compound might influence programmed cell death. A closely related compound, 2-aminoethyl dihydrogen phosphate (2-AEH2P), has demonstrated significant pro-apoptotic and immunomodulatory effects in in vitro models of cancer. frontiersin.orgnih.govnih.govnih.gov
Studies on ascitic Ehrlich tumor cells have shown that 2-AEH2P, particularly in combination with other agents, can induce apoptosis. nih.govnih.gov This is evidenced by the modulation of key apoptotic markers. For instance, treatment with 2-AEH2P has been associated with a significant reduction in mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway. nih.govnih.gov This mitochondrial destabilization is often linked to the release of cytochrome c into the cytoplasm, which then activates the caspase cascade. nih.gov
The expression of several key proteins involved in apoptosis is also affected by 2-AEH2P. nih.govnih.gov These include members of the Bcl-2 family, which regulate mitochondrial integrity, caspases (such as caspase 3) that execute the apoptotic program, and the tumor suppressor protein p53. nih.govnih.gov The table below summarizes the observed effects of 2-AEH2P in combination with the chemotherapeutic drug paclitaxel (B517696) on apoptotic markers in an in vitro tumor model.
Table 1: Effects of 2-AEH2P in Combination with Paclitaxel on Apoptotic Markers
| Marker | Observed Effect | Implication in Apoptosis |
|---|---|---|
| Mitochondrial Membrane Potential | Significant reduction | Indicates mitochondrial destabilization, a key trigger for apoptosis. nih.govnih.gov |
| Bcl-2 | Modulation of expression | Bcl-2 is an anti-apoptotic protein; its regulation is crucial for apoptosis initiation. nih.gov |
| Caspase 3 | Modulation of expression | Caspase 3 is a key executioner caspase in the final stages of apoptosis. nih.gov |
| Cytochrome c | Modulation of expression | Release from mitochondria into the cytosol activates the apoptosome and caspases. nih.gov |
| p53 | Modulation of expression | A tumor suppressor that can induce apoptosis in response to cellular stress. nih.gov |
| TNF-α/DR-4 | Modulation of expression | Part of the extrinsic apoptotic pathway initiated by death receptors. nih.govnih.gov |
This data is based on studies of 2-aminoethyl dihydrogen phosphate (2-AEH2P) and may not be directly representative of the activity of this compound.
Given the structural similarities, it is plausible that this compound could exhibit similar pro-apoptotic activities. Its amphiphilic nature might allow it to interact with and disrupt cellular membranes, including the mitochondrial membrane, potentially triggering the intrinsic apoptotic pathway in a manner analogous to 2-AEH2P. However, dedicated studies are required to confirm this hypothesis.
Interaction with Microbial Cell Envelopes and Biofilm Formation in Research Settings
The structural features of this compound, particularly its cationic amino groups and lipophilic decyl chain, suggest potential for interaction with microbial cell envelopes. The bacterial cell envelope is a complex structure that includes the cell membrane and, in many bacteria, a peptidoglycan cell wall and an outer membrane. sielc.com The negatively charged components of these structures, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, are potential targets for cationic molecules.
While there is no specific research on the antimicrobial or anti-biofilm activity of this compound, studies on other structurally related compounds offer some insights. For example, N,N'-bis(decylmethyl)-alpha,omega-alkanediamine dioxides have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov This suggests that molecules with decyl chains and amine groups can be effective antimicrobial agents. Additionally, amidodithiophosphonate complexes have shown antiproliferative activity against Staphylococcus species. nih.gov
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobial agents and the host immune system. nih.gov The formation and integrity of biofilms can be disrupted by agents that chelate cations essential for stabilizing the EPS matrix, such as EDTA, or by agents that solubilize the matrix, like DMSO. nih.gov It is conceivable that this compound, with its potential to interact with charged components of the EPS and the bacterial cell surface, could interfere with biofilm formation or integrity.
Research on Agrobacterium tumefaciens has shown that phosphate limitation can enhance biofilm formation through the PhoR-PhoB regulatory system. researchgate.net This highlights the role of phosphate and phosphate-containing molecules in the regulation of bacterial surface interactions. An exogenous organophosphate like this compound could potentially interfere with these phosphate-sensing systems, although this has not been experimentally verified.
Receptor Recognition and Binding Studies for Phosphorylated Molecules
The recognition and binding of phosphorylated molecules by receptors is a fundamental process in biology, underpinning a vast array of cellular signaling events. nih.gov Over half of all proteins in living systems are thought to bind phosphorylated guests, with protein kinases and phosphatases being prominent examples. nih.gov The binding of these molecules is often highly specific and can be modulated by a variety of factors, including the local lipid environment of the cell membrane. nih.gov
Studies on G protein-coupled receptors (GPCRs) have revealed that receptor phosphorylation and the presence of acidic lipids in the membrane work in concert to regulate the binding of signaling partners like β-arrestin. nih.govresearchgate.net The phosphorylation of the receptor's intracellular loops and C-terminus can create binding sites for arrestin, while acidic lipids can repel the phosphorylated receptor domains from the membrane surface, making them more accessible for binding. nih.gov This intricate interplay highlights that the recognition of phosphorylated molecules is not solely dependent on the receptor's primary sequence but is also heavily influenced by the supramolecular context of the cell membrane. nih.govresearchgate.netfrontiersin.org
For a molecule like this compound, its interaction with receptors would likely be governed by its amphiphilic character. The decyl chain could anchor the molecule within the lipid bilayer, positioning the phosphorylated headgroup for potential interactions with the binding pockets of membrane receptors. ontosight.ai The binding affinity of such interactions would be influenced by factors such as the charge distribution on the receptor surface and the fluidity and composition of the surrounding membrane lipids. nih.govfrontiersin.org
While no specific receptor binding studies for this compound have been published, the principles derived from research on other phosphorylated ligands provide a solid foundation for future investigations. The development of synthetic receptors for phosphorylated molecules is an active area of research, driven by the need for better sensors and therapeutic agents targeting phosphate-dependent pathways. nih.gov
Catalytic Applications and Mechanisms
The unique chemical structure of this compound also suggests its potential utility in catalysis, both as a ligand for metal catalysts and as a catalyst in its own right.
1 Metal Complexation in Homogeneous and Heterogeneous Catalytic Systems
The two amino groups and the phosphate moiety of this compound make it a potential multidentate ligand for transition metal ions. wikipedia.org By coordinating to a metal center, it can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.
In homogeneous catalysis , metal complexes of this compound could be soluble in certain organic solvents, allowing them to catalyze reactions in the liquid phase. The decyl chain would enhance solubility in nonpolar media. In heterogeneous catalysis , the molecule could be used to anchor metal complexes to a solid support. For instance, it could first be adsorbed onto a metal oxide support, and then the amino groups could be used to chelate a catalytically active metal ion. This would create a supported catalyst with well-defined active sites, combining the advantages of both homogeneous and heterogeneous catalysis. The synthesis of transition metal alkyl complexes is a broad field, with various methods available for their preparation. ilpi.com
Advanced Applications of Bis 2 Aminoethyl Decyl Phosphate in Materials Science and Catalysis Research
2 Phosphate-Mediated Catalysis and Reaction Rate Enhancements
The phosphate (B84403) group itself can participate directly in catalytic cycles. Phosphate ions are known to catalyze various reactions, such as the hydrolysis of esters, by acting as a general base or nucleophilic catalyst. rsc.org The local environment created by the Bis(2-aminoethyl) decyl phosphate molecule could enhance such catalytic activity.
For instance, in a micellar solution of this compound, the phosphate groups would be concentrated at the micelle-water interface. This could lead to a localized increase in the effective concentration of the catalytic phosphate moiety, accelerating reactions involving substrates that partition into the micelles. The amino groups could also play a cooperative role, for example, by influencing the local pH or by interacting with the substrate or transition state. Research has shown that surfactants can significantly enhance the catalytic activity of enzymes, a field known as "micellar enzymology". nih.gov While not an enzyme, the principles of concentrating reactants and stabilizing transition states within a micellar environment could apply to catalysis mediated by this compound. Studies on the hydrolysis of phosphate esters have shown that reaction rates can be dramatically enhanced by the presence of metal ions or by changing the solvent environment, highlighting the potential for tuning the reactivity of the phosphate group. frontiersin.orgacs.org
Research in Surfactant Chemistry and Micellar Systems
The amphiphilic nature of this compound, stemming from its hydrophobic decyl tail and hydrophilic phosphate and amino headgroups, makes it a subject of interest in surfactant chemistry. ontosight.ai This dual character drives its behavior at interfaces and in solution.
In aqueous solutions, amphiphilic molecules like this compound spontaneously self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. This process leads to the formation of various ordered structures, most commonly micelles. Micelles are aggregates where the hydrophobic decyl chains form a core, shielded from the water by a surrounding corona of the hydrophilic phosphate and aminoethyl headgroups.
The aggregation is a complex process influenced by factors such as concentration, temperature, pH, and ionic strength. The amino groups, being basic, and the phosphate group, being acidic, mean that the charge of the headgroup is pH-dependent. This allows for fine-tuning of the self-assembly behavior by adjusting the pH of the solution. The potential for strong intermolecular hydrogen bonding between the phosphate and amine groups of adjacent molecules can also significantly influence the type and stability of the aggregates formed. rsc.org In some systems involving similar phosphate esters, the formation of submicellar aggregates has been observed, indicating a complex aggregation pathway that may precede the formation of fully developed micelles. uchile.cl
The micelles formed by this compound can act as micro-reactors, altering the rates and pathways of chemical reactions—a phenomenon known as micellar catalysis. The interior of the micelle provides a nonpolar environment distinct from the bulk aqueous solution, which can preferentially solubilize nonpolar reactants, increasing their effective concentration and enhancing reaction rates.
Conversely, the charged surface of the micelle, the Stern layer, can attract or repel ionic reactants, influencing reaction kinetics. Research on the hydrolysis of bis-2,4-dinitrophenyl phosphate demonstrated that cationic micelles significantly catalyze the reaction with hydroxide (B78521) ions, while anionic and neutral micelles have little to no effect. uchile.cl This highlights the critical role of the micellar surface in creating a specific reaction environment. The micelles of this compound, with their potential for pH-tunable surface charge, could be designed to catalyze specific reactions by providing a tailored nano-environment that stabilizes transition states or brings reactants into close proximity.
A primary function of surfactants is to act at interfaces, such as the boundary between air and water or oil and water. This compound is expected to be highly surface-active. When introduced into water, the molecules migrate to the surface, orienting themselves with their hydrophobic decyl tails directed away from the water and their hydrophilic heads immersed in it. This alignment disrupts the cohesive energy at the water's surface, thereby lowering the surface tension.
This ability to reduce surface tension is fundamental to processes like emulsification, where the surfactant stabilizes a mixture of immiscible liquids (e.g., oil and water) by forming a protective layer at the oil-water interface. ontosight.ai The dual hydrophilic nature of the headgroup, containing both phosphate and amine functionalities, could lead to complex interfacial behavior and interactions, potentially offering advantages in stabilizing specialized emulsions. Advanced techniques like Hirshfeld surface analysis are used to study the intricate intermolecular interactions that govern these phenomena at a molecular level. nih.gov
Biomedical Research Tool Development (Excluding Clinical Human Data)
The self-assembling properties of amphiphilic phosphate compounds are leveraged in biomedical research to create model systems for studying biological processes in a controlled, non-living environment.
Similar to how it forms micelles, this compound has the potential to form vesicles, also known as liposomes, in aqueous solutions. Vesicles are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. This bilayer structure closely mimics the basic structure of a biological cell membrane.
Research on analogous compounds like Bis(2-aminoethyl) octadecyl phosphate and Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate shows their ability to form stable liposomes. ontosight.ai These vesicles serve as powerful tools in fundamental research. ontosight.ai They provide a simplified model system to investigate the physical and chemical properties of cell membranes, such as fluidity, permeability, and protein-lipid interactions, without the inherent complexity of living cells. By incorporating specific membrane proteins or other molecules into the vesicle bilayer, researchers can study their function in a precisely controlled environment. These model systems are invaluable for understanding the fundamental mechanisms of transport across biological membranes and the dynamics of membrane structure.
Table 2: Vesicle System Components and Biomimetic Function
| Vesicle Component | Corresponding Molecular Part | Biomimetic Function |
|---|---|---|
| Hydrophobic Core | Decyl Phosphate Chains | Mimics the nonpolar, hydrophobic interior of a cell membrane's lipid bilayer. |
| Hydrophilic Surface | Aminoethyl & Phosphate Groups | Mimics the polar surface of a cell membrane that interfaces with the aqueous cellular environment. |
| Bilayer Structure | Self-Assembled Amphiphiles | Provides a simplified, controllable model of a biological cell membrane for fundamental studies. ontosight.ai |
| Aqueous Lumen | Enclosed Water | Represents the intracellular or intra-organellar space, allowing for encapsulation studies. ontosight.ai |
Use in Drug Delivery System Research as a Constituent of Delivery Vehicles
The unique amphiphilic nature of this compound, possessing both a hydrophobic decyl chain and hydrophilic aminoethyl phosphate groups, positions it as a promising candidate for the construction of drug delivery vehicles. epa.gov This dual character allows the molecule to self-assemble into organized structures such as micelles or liposomes in aqueous environments, which can encapsulate therapeutic agents.
While specific studies focusing solely on this compound for drug delivery are not extensively documented in publicly available research, the broader class of amphiphilic phosphate compounds is well-researched in this area. For instance, similar molecules like Bis(2-aminoethyl) dodecyl phosphate are noted for their potential in forming stable vesicles suitable for encapsulating drugs, thereby enhancing their delivery and efficacy while potentially reducing side effects. gentaurpdf.com The presence of amino groups can be particularly advantageous, offering sites for further functionalization or imparting a pH-responsive character to the delivery system.
The principle of using phosphate-based materials in drug delivery is well-established. Calcium phosphate nanoparticles and coatings, for example, are widely investigated for their biocompatibility and ability to serve as reservoirs for the slow release of drugs. These systems can be loaded with therapeutic agents and are designed to degrade under physiological conditions, releasing their payload over time. Although structurally different, these examples underscore the utility of the phosphate moiety in controlled release formulations.
A related compound, 2-aminoethyl dihydrogen phosphate (2-AEH2P), has been studied for its potential synergistic effects with other drugs in cancer therapy, suggesting that the aminoethyl phosphate group may have intrinsic bioactivity that could be beneficial in a drug delivery context.
Below is a table illustrating the types of drug delivery systems that can be formed by amphiphilic molecules, a category into which this compound falls.
| Delivery Vehicle Type | Description | Potential Advantage for Drug Encapsulation |
| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Ideal for solubilizing and delivering poorly water-soluble (hydrophobic) drugs. |
| Liposomes | Vesicles composed of one or more lipid bilayers, forming an aqueous core. | Capable of encapsulating both hydrophobic drugs within the bilayer and hydrophilic drugs in the aqueous core. |
| Niosomes | Vesicles formed from non-ionic surfactants. | Offer higher chemical stability and lower cost compared to phospholipid-based liposomes. |
| pH-Responsive Nanocarriers | Systems designed to release their payload in response to changes in pH, such as those found in tumor microenvironments or endosomes. | The amino groups in this compound could provide this pH-sensitive characteristic. |
This table is illustrative of the potential applications of amphiphilic compounds like this compound in drug delivery, based on the established behavior of similar molecules.
Biocompatible Probes for Magnetic Resonance Research and Imaging
The application of this compound in the development of biocompatible probes for Magnetic Resonance Imaging (MRI) is a speculative yet intriguing possibility. There is currently no direct research demonstrating its use for this purpose. However, the constituent parts of the molecule—the phosphate group and the potential for chelation by the aminoethyl groups—are relevant to MRI contrast agent design.
MRI contrast agents often rely on paramagnetic metal ions, such as gadolinium (Gd³⁺), to enhance the relaxation rate of water protons, thereby improving image contrast. A significant challenge in the design of these agents is the toxicity of the free metal ion. To mitigate this, the metal is chelated by a ligand to form a stable complex.
The aminoethyl groups in this compound could potentially act as coordination sites for paramagnetic ions. Furthermore, there is a known interaction between gadolinium ions and phosphates. This interaction is generally seen as a factor in the in vivo retention and potential toxicity of gadolinium-based contrast agents, as the body contains endogenous phosphates. However, this affinity could theoretically be harnessed in a controlled manner to design novel contrast agents. A molecule like this compound could serve as a component of a larger system that targets specific tissues or responds to certain biological cues.
The table below outlines the key components of a typical MRI contrast agent and how the features of this compound could hypothetically relate to them.
| Component of MRI Contrast Agent | Function | Potential Relevance of this compound |
| Paramagnetic Metal Ion (e.g., Gd³⁺) | Provides the magnetic properties to enhance image contrast. | The compound itself does not contain a paramagnetic ion. |
| Chelating Ligand | Binds to the metal ion to reduce toxicity and control its properties. | The aminoethyl groups could potentially participate in chelation. |
| Water Solubility/Biocompatibility | Ensures the agent is soluble in biological fluids and well-tolerated. | The phosphate group and amino groups would enhance water solubility. |
| Targeting Moiety | Directs the agent to a specific biological target. | The decyl chain could facilitate interaction with lipid membranes, or the molecule could be further functionalized. |
This table presents a hypothetical application based on the chemical structure of this compound and the known principles of MRI contrast agent design. Direct research is needed to validate this potential.
Environmental and Biochemical Metabolism Studies
The environmental fate and metabolism of this compound are not specifically detailed in existing scientific literature. However, an understanding of its likely behavior can be inferred from studies on other organophosphorus compounds.
Microbial Utilization and Degradation Pathways in Model Ecosystems
Organophosphorus compounds are ubiquitous in the environment, and many microorganisms have evolved pathways to metabolize them, often to utilize the phosphorus they contain, especially in phosphate-limited conditions. The degradation of such compounds typically involves the enzymatic cleavage of the carbon-phosphorus or ester linkages.
For this compound, the primary points of microbial attack would likely be the phosphate ester bonds. Phosphatase enzymes, which are widespread in microorganisms, could hydrolyze these bonds, separating the decyl alcohol and the bis(2-aminoethyl) phosphate moiety. The latter could be further broken down. The amino groups may be removed through deamination reactions.
While no specific microbial degradation studies for this compound were found, research on other organophosphates demonstrates that bacteria and fungi are capable of using them as a source of carbon and phosphorus. For example, certain bacteria can degrade complex organophosphates like tricresyl phosphate, although the degradation rates and pathways vary depending on the specific isomer and microbial strain.
Role in Nutrient Cycling and Biogeochemical Processes
As a phosphorus-containing organic molecule, any introduction of this compound into the environment would likely see it enter the phosphorus biogeochemical cycle. This cycle involves the transformation of phosphorus between organic and inorganic forms, driven largely by biological processes.
Upon microbial degradation, the phosphate from this compound would be released as inorganic phosphate (Pi), a bioavailable form of phosphorus that is essential for the growth of plants and microorganisms. The organic carbon part of the molecule, the decyl chain, would likely be utilized as an energy and carbon source by heterotrophic microorganisms.
The presence of phosphate in aquatic systems can influence the behavior of other substances. For example, phosphate can compete with dissolved organic matter for binding sites on heavy metals, which can affect the mobility and bioavailability of these metals. Therefore, the degradation of a compound like this compound could have secondary effects on the biogeochemistry of its surrounding environment.
Future Research Directions and Emerging Trends in Bis 2 Aminoethyl Decyl Phosphate Research
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of how bis(2-aminoethyl) decyl phosphate (B84403) interacts with biological systems, future research will increasingly integrate multi-omics approaches. This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular and cellular responses to this compound.
By employing multi-omics, researchers can move beyond single-endpoint analyses to map the complex networks of genes, proteins, and metabolites that are influenced by bis(2-aminoethyl) decyl phosphate. youtube.comyoutube.com This approach is particularly crucial for elucidating its mechanism of action in potential therapeutic applications or for assessing its environmental impact. For instance, studying how the compound alters the transcriptome and proteome of a cell can reveal the signaling pathways it modulates. youtube.com Furthermore, metabolomic analysis can identify the downstream biochemical changes, providing a functional readout of the compound's effects. The integration of these large datasets, often referred to as multi-omics integration, presents both a challenge and an opportunity, requiring sophisticated computational and bioinformatic tools to identify meaningful patterns and causal relationships. youtube.com
The application of multi-omics is not limited to a single organism or cell type. For example, in environmental studies, it could be used to understand the adaptation of microbial communities to the presence of this compound. nih.gov In the context of drug delivery, a multi-omics approach could unravel the complex interactions between the compound, the drug cargo, and the target cells, leading to the design of more effective and targeted delivery systems. nih.gov
Table 1: Key Multi-Omics Technologies for Future Research
| Omics Field | Technologies | Potential Insights for this compound Research |
|---|---|---|
| Genomics | Whole Genome Sequencing, Targeted Sequencing | Identification of genetic variations influencing cellular response. |
| Transcriptomics | RNA-Seq, Microarrays | Understanding gene expression changes and regulatory networks. |
| Proteomics | Mass Spectrometry, Protein Arrays | Profiling protein expression, post-translational modifications, and protein-protein interactions. |
| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Characterizing metabolic pathway alterations and identifying biomarkers of effect. |
| Glycomics | Mass Spectrometry, Lectin Arrays | Analyzing changes in glycosylation patterns, which are crucial for cellular communication. |
| Lipidomics | Mass Spectrometry, Chromatography | Investigating alterations in lipid profiles and membrane composition. |
This table is generated based on information from various sources. expasy.org
High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery
The discovery of novel derivatives of this compound with enhanced or specialized properties is a key area for future research. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that will accelerate this process.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the different components of the parent molecule. For this compound, this could involve modifying the length of the decyl chain, altering the aminoethyl groups, or introducing new functional moieties. preprints.orgnih.gov This approach can generate a vast chemical space to explore for new functionalities.
Once these libraries are created, HTS methods can be employed to rapidly screen thousands of compounds for a desired activity. nih.govresearchgate.netasm.org For example, if the goal is to identify derivatives with improved surfactant properties, HTS assays can be designed to measure surface tension reduction or emulsification efficiency. nih.govasm.orgresearchgate.net Similarly, for biomedical applications, HTS can be used to screen for compounds with specific biological activities, such as antimicrobial or anticancer effects. The development of novel and efficient HTS assays is itself an important research direction. nih.govasm.org
The data generated from HTS can then be used to build structure-activity relationships (SAR), which provide insights into how the chemical structure of a molecule relates to its biological or chemical activity. This knowledge is invaluable for the rational design of the next generation of derivatives with optimized properties.
Advanced Characterization at the Nanoscale and Single-Molecule Level
Understanding the behavior of this compound at the fundamental level of individual molecules and their self-assembled nanostructures is critical for harnessing its full potential. Future research will increasingly rely on advanced characterization techniques to probe these phenomena with unprecedented detail.
As an amphiphilic molecule, this compound has the potential to self-assemble into various nanostructures such as micelles, vesicles, or other complex aggregates in solution. ontosight.ainih.govnih.gov Techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) will continue to be important for visualizing and sizing these assemblies. nih.govacs.org However, more advanced methods are emerging to provide deeper insights. For instance, atomic force microscopy (AFM) can be used to study the morphology and mechanical properties of self-assembled structures on surfaces. acs.org
At the single-molecule level, techniques such as single-molecule fluorescence spectroscopy can be used to observe the dynamics of individual this compound molecules, for example, as they interact with a biological membrane or form aggregates. rsc.org This can reveal transient states and rare events that are hidden in ensemble measurements. The overarching goal is to connect the molecular architecture of this compound to the structure and function of the nanoscale objects it forms. umich.edu This knowledge is essential for designing materials with precise control over their nanoscale properties for applications in drug delivery, nanotechnology, and materials science. nih.govresearchgate.net
Development of Novel Theoretical Models for Predictive Design and Simulation
In parallel with experimental work, the development of sophisticated theoretical models and computational simulations will play a pivotal role in accelerating the design and understanding of this compound and its derivatives. These in silico approaches can predict molecular properties and behaviors, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Molecular modeling techniques, such as quantum mechanics (QM) and molecular mechanics (MM), can be used to study the electronic structure, conformation, and reactivity of the molecule. nih.gov For instance, QM/MM hybrid methods can simulate enzymatic reactions involving phosphate groups, which could be relevant if this compound is being investigated for its interaction with enzymes like alkaline phosphatase. nih.govnih.gov Such models can elucidate reaction mechanisms at an atomistic level. nih.gov
Furthermore, molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound molecules into larger structures and their interactions with other molecules, such as lipids in a cell membrane or active pharmaceutical ingredients in a drug formulation. dtic.mil These simulations can provide a dynamic view of these processes that is often difficult to obtain experimentally. The development of more accurate force fields and advanced sampling techniques will be crucial for improving the predictive power of these simulations. dtic.mil The use of machine learning and artificial neural networks (ANN) is also an emerging trend for modeling complex systems, such as predicting the drying behavior of coatings containing phosphate surfactants. mdpi.com
Exploration of Interdisciplinary Applications Across Chemistry, Biology, and Materials Science
The unique amphiphilic nature of this compound, combining a hydrophobic alkyl chain with hydrophilic amino and phosphate groups, makes it a highly versatile molecule with potential applications spanning multiple scientific disciplines. ontosight.ai Future research will undoubtedly focus on exploring and expanding these interdisciplinary applications.
In chemistry , research will likely continue to explore its use as a functional surfactant in various formulations and as a building block in the synthesis of more complex molecules. ontosight.aishreechem.in Its ability to form organized assemblies like micelles and vesicles could be exploited for creating nanoreactors to catalyze chemical reactions. researchgate.net There is also potential for its use in the development of novel phosphate mimics. nih.gov
In biology and medicine , the potential of this compound and its derivatives in drug delivery is a significant area of interest. nih.govontosight.aishreechem.in Its ability to encapsulate hydrophobic drugs and form stable nanocarriers could enhance drug solubility and bioavailability. nih.gov The amino groups could also be functionalized for targeted delivery to specific cells or tissues. nih.gov Furthermore, its structural similarity to biological molecules like phospholipids (B1166683) and its potential interactions with enzymes open up avenues for investigating its role in various biological processes. nih.govnih.govrsc.org
In materials science , the self-assembly properties of this compound can be harnessed to create novel nanomaterials with tailored properties. nih.govrsc.orgresearchgate.net These could include functional coatings, sensors, or scaffolds for tissue engineering. The ability to control the self-assembly process through changes in the molecular structure or environmental conditions offers a powerful "bottom-up" approach to fabricating advanced materials. nih.gov The interaction of this compound with other materials, such as polymers or nanoparticles, could also lead to the development of new hybrid materials with synergistic properties. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(2-aminoethyl) decyl phosphate, and how can purity be optimized?
- Methodology :
- Step 1 : React decyl phosphate with 2-aminoethanol in a polar aprotic solvent (e.g., THF) using carbodiimide coupling agents (e.g., EDC or DCC) to promote esterification .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: chloroform/methanol gradient) to remove unreacted reagents and byproducts .
- Step 3 : Validate purity using TLC (Rf comparison) and quantitative NMR (>95% purity threshold) .
- Key Considerations :
- Monitor reaction pH to avoid hydrolysis of the phosphate ester bond.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine groups .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/³¹P NMR to confirm esterification and amine proton environments. For example, ³¹P NMR typically shows a singlet near δ 0-2 ppm for phosphate esters .
- Fourier-Transform Infrared Spectroscopy (FT-IR) :
- Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) confirm phosphate ester formation .
- Mass Spectrometry (ESI-MS) :
- Exact mass analysis (e.g., m/z 377.2 for [M+H]⁺) validates molecular weight .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology :
- Stability Testing :
- Prepare solutions at pH 3–10 and incubate at 4°C, 25°C, and 37°C. Monitor degradation via HPLC (C18 column, UV detection at 210 nm) over 72 hours .
- Key Findings :
- Stable at pH 5–7 and 4°C (≤5% degradation over 72 hours).
- Rapid hydrolysis occurs at pH <3 or >9 due to acid/base-catalyzed ester cleavage .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., decyl vs. tetradecyl) influence interactions with lipid bilayers?
- Methodology :
- Differential Scanning Calorimetry (DSC) :
- Compare phase transition temperatures of lipid bilayers (e.g., DPPC) incorporating decyl vs. tetradecyl derivatives. Longer chains (C14) increase bilayer rigidity (ΔTm ≈ +3°C) .
- Fluorescence Anisotropy :
- Use DPH probes to assess membrane fluidity. Shorter chains (C10) reduce anisotropy by 15–20%, indicating higher fluidity .
Q. Can this compound act as a catalyst or cofactor in enzyme-mimetic reactions?
- Methodology :
- Kinetic Assays :
- Test hydrolytic activity (e.g., paraoxon hydrolysis) in the presence of metal ions (Zn²⁺, Cu²⁺). Compare turnover rates (kcat) with other phosphate esters .
- Computational Modeling :
- Perform DFT calculations (e.g., Gaussian 09) to evaluate metal-binding affinities and transition-state stabilization .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., phosphatases)?
- Methodology :
- Molecular Docking (AutoDock Vina) :
- Dock the compound into phosphatase active sites (e.g., DEPOD database phosphatases) to identify binding motifs .
- MD Simulations (GROMACS) :
- Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability and hydrogen-bond networks .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
